molecular formula C11H11NO2 B8668409 4,6-dimethyl-1H-indole-3-carboxylic acid

4,6-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B8668409
M. Wt: 189.21 g/mol
InChI Key: DQSURARRMGBMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4,6-dimethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(11(13)14)5-12-9(10)4-6/h3-5,12H,1-2H3,(H,13,14)

InChI Key

DQSURARRMGBMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C2C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of indole 5 (690 mg, 3.28 mmol), methylboronic acid (495 mg, 3.94 mmol, 1.2 eq.), Pd(dppf)Cl2 (180 mg, 0.656 mmol, 0.2 eq.) and Cs2CO3 (3.20 g, 9.84 mmol, 3.0 eq.) in dioxane (21 mL) and water (3 mL) was stirred at 110° C. overnight under N2. The mixture was diluted with water and extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography (petroleum ether/EtOAc=5/1) to give the desired product (170 mg, 1.17 mmol, 40.9%) as a white solid.
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40.9%

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